![molecular formula C28H25N5O2S B11935721 5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide](/img/structure/B11935721.png)
5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nur77 modulator 1 is a small molecule that exhibits strong binding affinity for the nuclear receptor Nur77 (NR4A1). Nur77 is an orphan nuclear receptor involved in various cellular processes, including apoptosis, metabolism, and inflammation. Nur77 modulator 1 enhances Nur77 expression, regulates its sub-cellular localization, and triggers Nur77-dependent endoplasmic reticulum stress and autophagy, ultimately leading to cell apoptosis .
准备方法
The synthesis of Nur77 modulator 1 involves multiple steps. One common synthetic route starts with the preparation of 6-methoxy-2-acetonaphthone, which is then reacted with N,N-dimethylformamide dimethyl acetal to form an intermediate. This intermediate undergoes further reactions with various reagents to yield the final product . The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial production methods for Nur77 modulator 1 are not widely documented, but they likely involve scaling up the laboratory synthesis process while ensuring compliance with safety and environmental regulations.
化学反应分析
Nur77 modulator 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as nitro groups, to amines.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives of Nur77 modulator 1 with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Nur77 modulator 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the structure-activity relationships of Nur77 and its ligands.
Biology: Nur77 modulator 1 is employed to investigate the role of Nur77 in cellular processes such as apoptosis, autophagy, and metabolism.
Medicine: This compound has shown potential as an anti-cancer agent by inducing apoptosis in cancer cells through the Nur77-Bcl-2 apoptotic pathway.
作用机制
Nur77 modulator 1 exerts its effects by binding to the nuclear receptor Nur77 with high affinity. This binding promotes the translocation of Nur77 from the nucleus to the mitochondria, where it interacts with Bcl-2. This interaction converts Bcl-2 from an anti-apoptotic molecule to a pro-apoptotic one, leading to the release of cytochrome c and the activation of the apoptotic pathway . Additionally, Nur77 modulator 1 induces endoplasmic reticulum stress and autophagy, further contributing to cell apoptosis .
相似化合物的比较
Nur77 modulator 1 can be compared with other similar compounds, such as:
Cytosporone B: A compound that binds to Nur77 and induces its translocation to the mitochondria, leading to apoptosis.
TMPA: A ligand that interacts with Nur77 and modulates its activity in various cellular processes.
Nur77 modulator 1 is unique in its strong binding affinity for Nur77 and its ability to induce both endoplasmic reticulum stress and autophagy, making it a valuable tool for studying the complex roles of Nur77 in cellular processes .
属性
分子式 |
C28H25N5O2S |
|---|---|
分子量 |
495.6 g/mol |
IUPAC 名称 |
5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C28H25N5O2S/c1-17-13-24(22-5-4-6-26(35-2)27(22)30-17)31-20-9-12-23-19(14-20)15-25(32-23)28(34)33-29-16-18-7-10-21(36-3)11-8-18/h4-16,32H,1-3H3,(H,30,31)(H,33,34)/b29-16- |
InChI 键 |
ZDSQJUKYFCIYLG-MWLSYYOVSA-N |
手性 SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC3=CC4=C(C=C3)NC(=C4)C(=O)N/N=C\C5=CC=C(C=C5)SC |
规范 SMILES |
CC1=CC(=C2C=CC=C(C2=N1)OC)NC3=CC4=C(C=C3)NC(=C4)C(=O)NN=CC5=CC=C(C=C5)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[[2-ethoxy-4-ethyl-5-[[[(2R)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid](/img/structure/B11935646.png)
![2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide](/img/structure/B11935649.png)
![2-[3-(N-(2-bromo-1-propyl-2H-pyridine-4-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;nitric acid](/img/structure/B11935655.png)
![[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbut-2-enoate](/img/structure/B11935663.png)
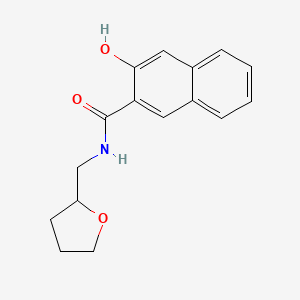
![2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate](/img/structure/B11935690.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11935698.png)
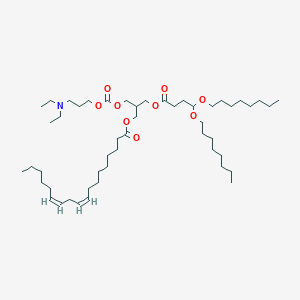

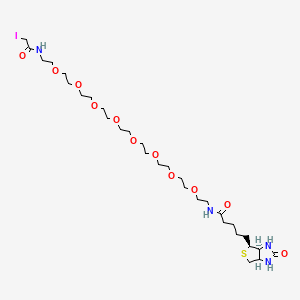
![(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B11935727.png)
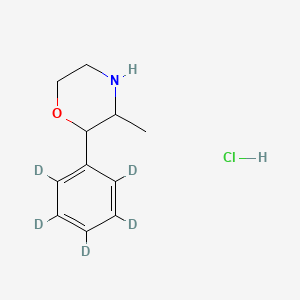
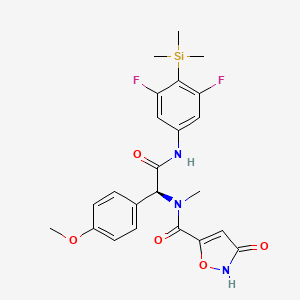
![2-[[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid](/img/structure/B11935744.png)
